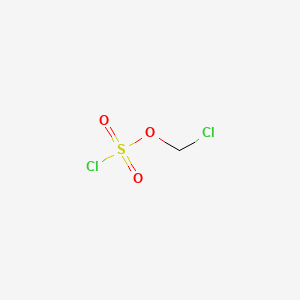
Chloromethyl chlorosulfate
Übersicht
Beschreibung
Chloromethyl chlorosulfate (CMCS) is a clear, colorless to yellow liquid . It is used as a reagent for chloromethylation of Fmoc-protected amino acids without the generation of carcinogenic bis (chloromethyl)ether .
Synthesis Analysis
The synthesis of CMCS involves the reaction of liquid (γ-) SO3 with CH2Cl2 at room temperature, leading to SO3 insertion into the C–Cl bonds . The process is slow but becomes rapid on addition of catalytic quantities of trimethyl borate .Molecular Structure Analysis
The molecular formula of CMCS is CH2Cl2O3S . Its average mass is 164.996 Da and its monoisotopic mass is 163.910172 Da .Chemical Reactions Analysis
CMCS reacts rapidly with anionic nucleophiles, such as halide or acetate ions (X−), in homogeneous solution of their tetrabutylammonium salts in CD3CN, or in a two-phase system (CDCl3/H2O) using alkali-metal salts in conjunction with a phase-transfer catalyst . In both situations, the products (ClCH2X) arise by rapid nucleophilic displacement of the chlorosulfate moiety .Physical And Chemical Properties Analysis
CMCS has a refractive index of n20/D 1.448, a boiling point of 45-50 °C/10 mmHg, and a density of 1.631 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
CMCS is widely used in the synthesis of diverse organic compounds. It acts as a chloromethylating agent, introducing the chloromethyl group into organic molecules, which is a crucial step in building complex molecular structures. This reactivity is particularly useful for creating building blocks in pharmaceuticals and agrochemicals .
Catalyst in Organic Reactions
In organic chemistry, CMCS serves as a catalyst to accelerate reactions. Its ability to donate the chlorosulfate group can activate substrates for subsequent reactions, making it a valuable tool for increasing the efficiency of chemical transformations .
Biochemistry Research
As a reagent in biochemistry, CMCS is employed to modify biomolecules such as proteins and nucleic acids. This modification can help in understanding the structure-function relationships of these biomolecules, as well as in the development of bioconjugates for therapeutic purposes .
Organometallic Compound Synthesis
CMCS reacts with metal compounds to form organometallic complexes. These complexes are important for catalysis and materials science research, as they can exhibit unique electronic and structural properties .
Chloromethylation of Amino Acids
CMCS is used for the chloromethylation of Fmoc-protected amino acids without generating carcinogenic bis(chloromethyl)ether. This application is significant in peptide synthesis, where the introduction of chloromethyl groups can lead to novel peptide structures .
Nucleophilic Substitution Reactions
CMCS undergoes nucleophilic substitution reactions with various nucleophiles, such as halide or acetate ions. These reactions are fundamental in organic synthesis, allowing for the introduction of different functional groups into organic molecules .
Preparation of Chloromethylated Aromatics
Chloromethyl substituted aromatic compounds are key intermediates in the production of fine chemicals, polymers, and pharmaceuticals. CMCS provides an efficient route to these intermediates, which can be further transformed into a wide range of specialized chemicals .
Wirkmechanismus
Target of Action
Chloromethyl chlorosulfate (CMCS) is primarily used as a reagent for chloromethylation . Its primary targets are molecules that can undergo nucleophilic substitution reactions, such as Fmoc-protected amino acids . These molecules play a crucial role in the synthesis of bioactive compounds, including pharmaceuticals .
Mode of Action
The mode of action of CMCS involves the insertion of sulfur trioxide (SO3) into the carbon-chlorine (C-Cl) bonds of dichloromethane (CH2Cl2) at room temperature . This reaction is slow but becomes rapid with the addition of catalytic quantities of trimethyl borate . The result is the formation of CMCS, a useful chloromethylating agent . CMCS can then react rapidly with anionic nucleophiles, such as halide or acetate ions .
Biochemical Pathways
The biochemical pathways affected by CMCS primarily involve the chloromethylation of target molecules . Chloromethylation is a chemical reaction that introduces a chloromethyl group (-CH2Cl) into a molecule . This reaction is a key step in the synthesis of many bioactive compounds .
Result of Action
The primary result of CMCS’s action is the chloromethylation of target molecules . This can lead to the formation of new compounds with altered properties, including increased bioactivity . For example, CMCS can be used to chloromethylate Fmoc-protected amino acids, which are used in the synthesis of peptides and proteins .
Action Environment
The action of CMCS can be influenced by various environmental factors. For instance, the reaction rate of CMCS with its targets can be significantly increased by the presence of a catalyst, such as trimethyl borate . Additionally, the reaction is performed in a specific solvent environment, which can also influence the reaction rate and the stability of CMCS .
Safety and Hazards
CMCS is classified as hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, is fatal if inhaled, and is harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation, ingestion, and inhalation .
Eigenschaften
IUPAC Name |
chloro(chlorosulfonyloxy)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O3S/c2-1-6-7(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBIHXWYDMFGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197991 | |
| Record name | Chloromethyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49715-04-0 | |
| Record name | Chloromethyl chlorosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49715-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049715040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethyl chlorosulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYL CHLOROSULPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N615783BNF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



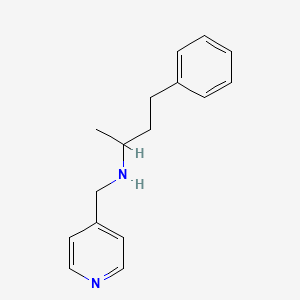
![N-ethyl-N-[2-[(5-nitro-8-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1222324.png)
![2-[1-(3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione](/img/structure/B1222325.png)
![4-Phenoxy-1-[4-(2-pyridinyl)-1-piperazinyl]-1-butanone](/img/structure/B1222326.png)
![5-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-isoxazolecarboxamide](/img/structure/B1222332.png)
![8-Methoxy-6-nitro-3-[oxo-(2-phenyl-4,5-dihydroimidazol-1-yl)methyl]-1-benzopyran-2-one](/img/structure/B1222333.png)
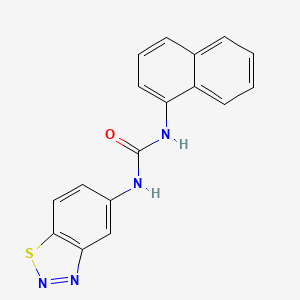

![N'-[2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]-4-methoxybenzohydrazide](/img/structure/B1222337.png)
![4-(1-Benzimidazolyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B1222339.png)
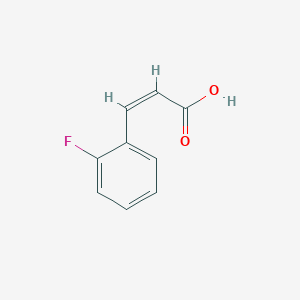
![N-[2-(diethylamino)ethyl]-2-iodobenzamide](/img/structure/B1222342.png)
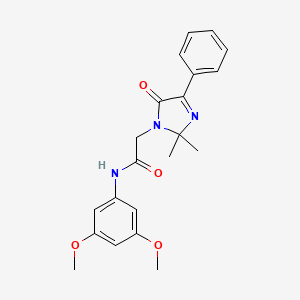
![2-[[5-(5-bromo-2-benzofuranyl)-4-methyl-1,2,4-triazol-3-yl]thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B1222346.png)